molecular formula C26H27NO5 B4298325 3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid

3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid

Cat. No. B4298325
M. Wt: 433.5 g/mol
InChI Key: SOLHNVOLXPNRDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid, also known as DPP, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing prostaglandins that cause inflammation and pain. DPP has been extensively studied for its potential use in treating various inflammatory diseases, including arthritis, cancer, and Alzheimer's disease.

Mechanism of Action

3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid works by selectively inhibiting the COX-2 enzyme, which is responsible for producing prostaglandins that cause inflammation and pain. By inhibiting COX-2, 3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid reduces the production of prostaglandins and thereby reduces inflammation and pain. Unlike other NSAIDs, 3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid does not inhibit the COX-1 enzyme, which is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function. This selective inhibition of COX-2 by 3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid reduces the risk of gastrointestinal side effects and renal toxicity.
Biochemical and Physiological Effects:
3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has been shown to exhibit potent anti-inflammatory and analgesic properties in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has also been shown to reduce the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote tissue damage in inflammatory diseases. Additionally, 3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has been shown to reduce the proliferation and invasion of cancer cells by inhibiting the activity of MMPs and inducing apoptosis.

Advantages and Limitations for Lab Experiments

3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has several advantages for lab experiments. It is a potent and selective inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation and cancer. 3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has also been shown to exhibit low toxicity and good pharmacokinetic properties in preclinical studies. However, 3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. Additionally, 3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has not been extensively studied in clinical trials, which limits its translational potential.

Future Directions

There are several future directions for the research on 3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid. First, further preclinical studies are needed to investigate the efficacy and safety of 3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid in treating various inflammatory diseases. Second, clinical trials are needed to evaluate the potential of 3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid as a therapeutic agent for arthritis, cancer, and Alzheimer's disease. Third, the mechanism of action of 3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid needs to be further elucidated to identify potential targets for drug development. Fourth, the synthesis of 3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid needs to be optimized to achieve higher yields and purity. Finally, the pharmacokinetic and pharmacodynamic properties of 3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid need to be further characterized to optimize its dosing and administration.

Scientific Research Applications

3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has been extensively studied for its potential use in treating various inflammatory diseases. It has been shown to exhibit potent anti-inflammatory and analgesic properties in preclinical studies. 3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has also been investigated for its potential use in treating cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 3-[(diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has been studied for its potential use in treating Alzheimer's disease. It has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease.

properties

IUPAC Name

3-[(2,2-diphenylacetyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO5/c1-3-32-22-15-14-20(16-23(22)31-2)21(17-24(28)29)27-26(30)25(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-16,21,25H,3,17H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLHNVOLXPNRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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